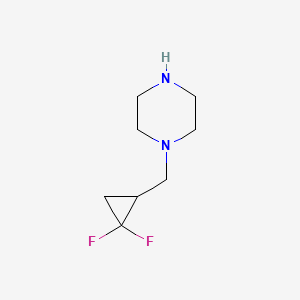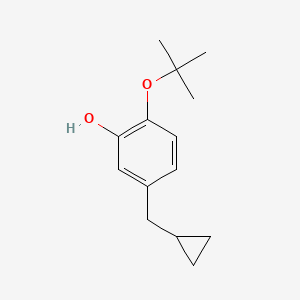
3-Cyclopropoxy-2-ethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the overall yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 3-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: 3-Bromo-2-ethylbenzaldehyde.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethylbenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-3-ethylbenzaldehyde: Similar in structure but with different positional isomerism.
4-Cyclopropoxy-2-ethylbenzaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Cyclopropoxy-2-ethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers. The presence of the cyclopropoxy group enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-11-9(8-13)4-3-5-12(11)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3 |
Clé InChI |
XDFNRBJWIHMKKS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1OC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)












